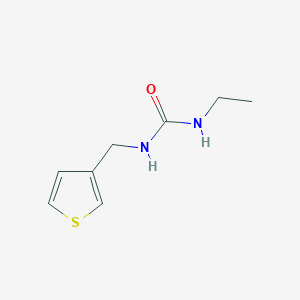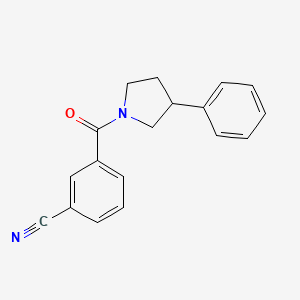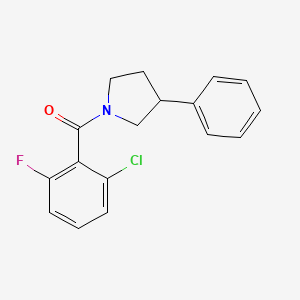
1-Ethyl-3-(thiophen-3-ylmethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-3-(thiophen-3-ylmethyl)urea is an organic compound that belongs to the class of ureas It features a thiophene ring, which is a five-membered ring containing one sulfur atom, attached to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-3-(thiophen-3-ylmethyl)urea can be achieved through several methods. One common approach involves the reaction of thiophen-3-ylmethylamine with ethyl isocyanate under mild conditions. The reaction typically proceeds in a solvent such as dichloromethane or toluene, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
For industrial-scale production, the synthesis may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. Catalysts and solvents are chosen based on their availability, cost, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-3-(thiophen-3-ylmethyl)urea undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
1-Ethyl-3-(thiophen-3-ylmethyl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 1-Ethyl-3-(thiophen-3-ylmethyl)urea involves its interaction with specific molecular targets. The thiophene ring can engage in π-π stacking interactions with aromatic residues in proteins, while the urea moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-3-(thiophen-2-ylmethyl)urea: Similar structure but with the thiophene ring attached at a different position.
1-Propyl-3-(thiophen-3-ylmethyl)urea: Similar structure but with a propyl group instead of an ethyl group.
1-Ethyl-3-(furan-3-ylmethyl)urea: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
1-Ethyl-3-(thiophen-3-ylmethyl)urea is unique due to the specific positioning of the thiophene ring, which can influence its electronic properties and reactivity. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new materials or drugs.
Properties
IUPAC Name |
1-ethyl-3-(thiophen-3-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2OS/c1-2-9-8(11)10-5-7-3-4-12-6-7/h3-4,6H,2,5H2,1H3,(H2,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTMOHHJQGXFRSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NCC1=CSC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(2,5-dioxopyrrolidin-1-yl)-N-[1-(thiophen-2-yl)propan-2-yl]acetamide](/img/structure/B6582024.png)
![2-(naphthalen-1-yl)-N-[1-(thiophen-2-yl)propan-2-yl]acetamide](/img/structure/B6582031.png)


![N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B6582044.png)
![N-[(1-methylpiperidin-4-yl)methyl]thiophene-3-carboxamide](/img/structure/B6582054.png)
![N-{2-[4-(dimethylamino)phenyl]ethyl}-1,2-oxazole-5-carboxamide](/img/structure/B6582081.png)
![ethyl 3-{[(thiophen-3-yl)methyl]carbamoyl}propanoate](/img/structure/B6582086.png)
![4-oxo-N-[(thiophen-3-yl)methyl]-4H-chromene-2-carboxamide](/img/structure/B6582093.png)
![N-[2-(4-phenylpiperazin-1-yl)ethyl]methanesulfonamide](/img/structure/B6582117.png)
![N-[2-(4-phenylpiperazin-1-yl)ethyl]pyridine-3-sulfonamide](/img/structure/B6582122.png)
![N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}cyclobutanecarboxamide](/img/structure/B6582136.png)
![2-(2,5-dioxopyrrolidin-1-yl)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}acetamide](/img/structure/B6582144.png)
![3-(dimethylamino)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzamide](/img/structure/B6582150.png)
